![molecular formula C11H18BrNO B14505108 [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide CAS No. 63321-81-3](/img/structure/B14505108.png)
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a trimethylmethanaminium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method includes the reaction of 2-(hydroxymethyl)aniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(carboxymethyl)phenyl-N,N,N-trimethylmethanaminium bromide, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into formulations to study its effects on microbial growth and biofilm formation.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties. It is also employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide involves its interaction with cellular membranes. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in various industrial and research applications.
Dodecyltrimethylammonium bromide: Commonly used in the formulation of detergents and surfactants.
Uniqueness
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63321-81-3 |
|---|---|
Formule moléculaire |
C11H18BrNO |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H18NO.BrH/c1-12(2,3)8-10-6-4-5-7-11(10)9-13;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZWEYMDFCTUMTFL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=CC=C1CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



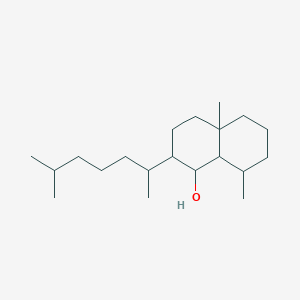
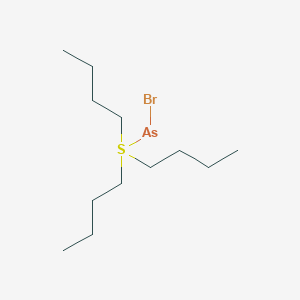

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
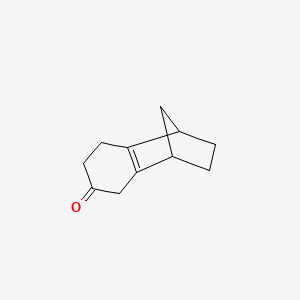

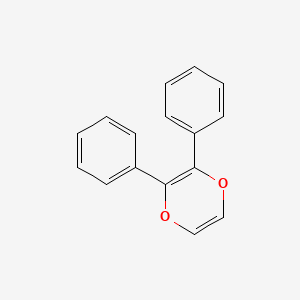
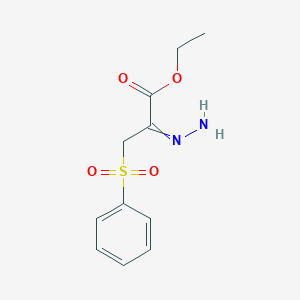
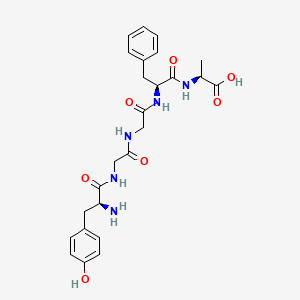

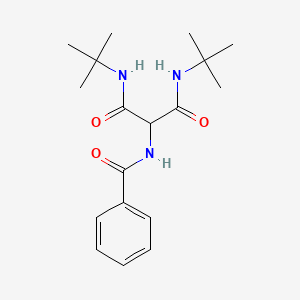
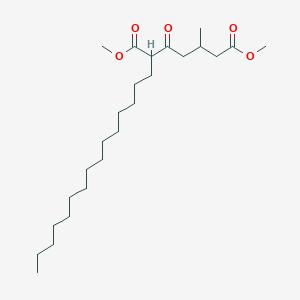
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
